![molecular formula C₁₄H₂₂O₄ B1146438 (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1217834-81-5](/img/no-structure.png)
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is a useful research compound. Its molecular formula is C₁₄H₂₂O₄ and its molecular weight is 254.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Bicyclic compounds, akin to the specified ester, are pivotal in synthetic chemistry, serving as intermediates in complex chemical syntheses. For instance, Elinson et al. (2006) demonstrated the stereoselective electrocatalytic cyclization of 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters, yielding bicyclic compounds with high efficiency. This process underscores the potential of bicyclic esters in synthesizing novel compounds with precise stereochemical control (Elinson, Fedukovich, Starikova, Vereshchagin, Belyakov, Gorbunov, & Nikishin, 2006).
Pharmaceutical Intermediate Synthesis
Bicyclic esters play a critical role in the synthesis of pharmaceutical intermediates. Puppala, Subbaiah, & Maheswaramma (2022) developed a method for the ultra-trace level detection and quantification of a genotoxic impurity in oseltamivir phosphate, a widely used antiviral drug. This research highlights the importance of bicyclic compounds in ensuring the purity and efficacy of pharmaceutical products (Puppala, Subbaiah, & Maheswaramma, 2022).
Materials Science Applications
In materials science, bicyclic compounds have been explored for their potential in creating novel materials. Shin, Kawaue, Okamura, & Shirai (2004) synthesized new diepoxy crosslinkers containing thermally degradable sulfonate ester linkages, showcasing the utility of bicyclic esters in developing photo-crosslinkable and thermally reversible materials, which could have applications in smart coatings and adhesives (Shin, Kawaue, Okamura, & Shirai, 2004).
Advanced Synthetic Methods
Advanced synthetic methods involving bicyclic compounds have also been developed to enhance reaction efficiencies. For example, Kwasek et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating the versatility of bicyclic compounds in synthesizing bioactive molecules with potential therapeutic applications (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Polymer Science
In polymer science, bicyclic esters have been utilized in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties. Kwasek & Bogdał (2014) synthesized polymers from 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, through ROMP, illustrating the potential of bicyclic compounds in designing functional polymers (Kwasek & Bogdał, 2014).
Future Directions
Mechanism of Action
Target of Action
It is noted as an intermediate of oseltamivir , which is a well-known antiviral medication used to treat and prevent influenza A and B .
Mode of Action
Given its relation to Oseltamivir, it may interact with viral neuraminidase, an enzyme on the surface of influenza viruses, and stop the virus from spreading within the body .
Biochemical Pathways
If it shares a similar mechanism with Oseltamivir, it might interfere with the viral neuraminidase enzyme, preventing the release of progeny viruses from infected cells .
Result of Action
If it acts similarly to Oseltamivir, it could potentially inhibit the spread of the influenza virus within the body .
Biochemical Analysis
Biochemical Properties
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to altered gene expression and metabolic changes in the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its efficacy and interactions with other biomolecules .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester' involves the conversion of a starting material to an intermediate, which is then further reacted to obtain the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of an ethyl ester group.", "Starting Materials": [ "4-penten-1-ol", "ethyl propionate", "sodium hydride", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl iodide" ], "Reaction": [ "4-penten-1-ol is protected as its acetate derivative using acetic anhydride and sulfuric acid.", "The resulting acetate is treated with sodium bicarbonate to obtain the corresponding alcohol.", "The alcohol is reacted with sodium hydride in tetrahydrofuran to form the corresponding sodium alkoxide.", "Ethyl propionate is added to the reaction mixture to form the bicyclic ring system via a Michael addition reaction.", "The resulting intermediate is treated with magnesium sulfate to remove any water present.", "The intermediate is then reacted with ethyl iodide to introduce the ethyl ester group and obtain the final product." ] } | |
CAS No. |
1217834-81-5 |
Molecular Formula |
C₁₄H₂₂O₄ |
Molecular Weight |
254.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

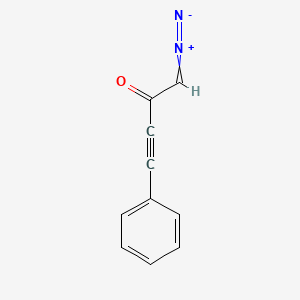

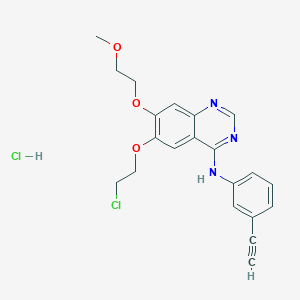
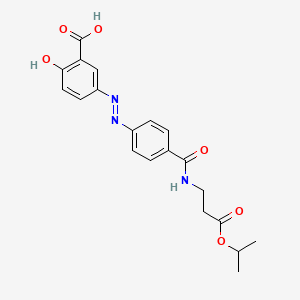
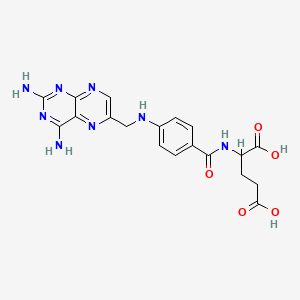
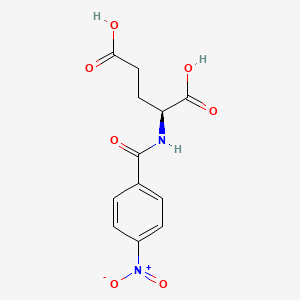
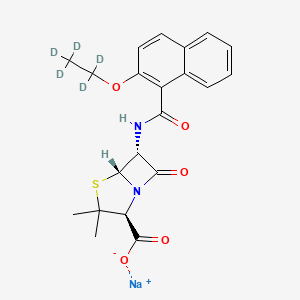
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
